methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate
Description
Methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate is a synthetic compound featuring a hybrid structure combining indole, thiourea, and phenyl acetate moieties. Key structural attributes include:
- 5-Fluoro-1H-indol-3-yl group: A substituted indole core with a fluorine atom at position 5, enhancing electronic and steric properties.
- Methyl phenylacetate ester: Provides lipophilicity and metabolic stability.
This compound’s design likely targets bioactivity modulation through interactions with enzymes or receptors, leveraging the indole scaffold’s prevalence in pharmaceuticals (e.g., serotonin analogs) and the thiourea group’s role in metal chelation or enzyme inhibition.
Properties
Molecular Formula |
C20H20FN3O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 2-[4-[2-(5-fluoro-1H-indol-3-yl)ethylcarbamothioylamino]phenyl]acetate |
InChI |
InChI=1S/C20H20FN3O2S/c1-26-19(25)10-13-2-5-16(6-3-13)24-20(27)22-9-8-14-12-23-18-7-4-15(21)11-17(14)18/h2-7,11-12,23H,8-10H2,1H3,(H2,22,24,27) |
InChI Key |
KYRBYGVKGUEAMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Carbamothioyl Group: This involves the reaction of an amine with carbon disulfide and an alkyl halide.
Coupling Reactions: The final step involves coupling the indole derivative with the phenyl ring substituted with the carbamothioyl group, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in the study of cell signaling pathways and receptor binding due to its indole moiety.
Chemical Biology: Employed as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on core motifs, substituents, and functional groups.
Indole-Containing Analogs
Compound 31 ()
- Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide.
- Key Differences :
- Replaces the thiourea with a sulfonamide linkage.
- Substitutes 5-fluoro with 5-methoxy on the indole.
- Uses a trifluoromethylphenyl sulfonamide instead of a phenylacetate ester.
- Implications : Sulfonamide groups enhance acidity and hydrogen-bonding capacity compared to thiourea. The 5-methoxy group may reduce metabolic oxidation compared to 5-fluoro.
(3-Methylphenyl)methyl 2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindol-3-yl]acetate ()
- Structure : Indole core with 4-chlorobenzoyl and methyl ester groups.
- Key Differences :
- Lacks the thiourea bridge; instead, a direct ester linkage connects the indole to the aromatic ring.
- Incorporates a 4-chlorobenzoyl group, increasing steric bulk and lipophilicity.
- Implications : Direct ester linkages may improve synthetic accessibility but reduce conformational flexibility compared to thiourea.
Fluorinated and Sulfur-Containing Analogs
Methyl 4-[2-Chloro-5-(Trifluoromethyl)phenylcarbamoyl]phenylcarbamate ()
- Structure : Phenylcarbamate with trifluoromethyl and chloro substituents.
- Key Differences :
- Uses a carbamate (OC=O) instead of thiourea (NHC=S).
- Replaces the indole with a trifluoromethylphenyl group.
- Implications : Carbamates are more hydrolytically stable than thioureas but less reactive in metal coordination.
Ethyl 2-[[3-(4-Fluorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate ()
- Structure : Pyrimidoindole fused ring with a sulfanyl-acetate group.
- Key Differences :
- Sulfanyl (S-) group versus thiourea (NHC=S).
- Fused pyrimidine-indole system introduces planar rigidity.
- Implications : Sulfanyl groups may confer different redox properties compared to thiourea.
Data Table: Structural and Physicochemical Comparison
Key Findings
Thiourea vs. Sulfonamide/Carbamate : The target’s thiourea group offers unique hydrogen-bonding and metal-chelating capabilities compared to sulfonamides () or carbamates () .
Fluorine vs. Methoxy/Chloro Substituents : The 5-fluoroindole in the target may enhance metabolic stability and electronic effects relative to 5-methoxy or chloro analogs () .
Ester Linkages : While phenyl acetate esters are common (), the target’s thiourea bridge introduces conformational flexibility absent in direct ester-linked analogs .
Synthetic Accessibility : Yields for analogs vary (43–76%), suggesting the target’s synthesis may require optimization of thiourea-forming reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
